molecular formula C11H16ClN B2437904 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2344685-14-7

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2437904
CAS No.: 2344685-14-7
M. Wt: 197.71
InChI Key: ALVROUQSSJRNQC-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride is a synthetic compound that has garnered interest in various fields of research and industry. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-(4-cyclopropylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-8-9-2-4-10(5-3-9)11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVROUQSSJRNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Cyclopropylbenzaldehyde

The cornerstone of this route is the preparation of 4-cyclopropylbenzaldehyde, achieved via a Suzuki-Miyaura cross-coupling reaction . Combining 4-bromobenzaldehyde with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields the desired aldehyde. This method capitalizes on the versatility of boronic acids in forming carbon-carbon bonds, with reported yields exceeding 75% under optimized conditions.

Imine Formation and Reduction

The aldehyde is subjected to reductive amination with methylamine. In a representative procedure, 4-cyclopropylbenzaldehyde reacts with excess methylamine in methanol, forming an imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) affords 1-(4-cyclopropylphenyl)-N-methylmethanamine. The free base is then treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key Advantages :

  • Avoids hazardous alkylation reagents.
  • High atom economy due to direct C-N bond formation.

Nucleophilic Substitution of 4-Cyclopropylbenzyl Halides

Preparation of 4-Cyclopropylbenzyl Halides

This route begins with the synthesis of 4-cyclopropylbenzyl chloride or bromide. Starting from 4-cyclopropyltoluene, radical bromination using N-bromosuccinimide (NBS) under UV light yields the benzyl bromide. Alternatively, 4-cyclopropylbenzyl alcohol (obtained via reduction of 4-cyclopropylbenzaldehyde) is converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine.

Amine Alkylation

The benzyl halide or mesylate undergoes nucleophilic substitution with aqueous methylamine at elevated temperatures (60–80°C). The reaction proceeds via an SN2 mechanism, yielding the secondary amine after purification by crystallization.

Challenges :

  • Risk of over-alkylation to tertiary amines.
  • Requires stringent stoichiometric control.

Gabriel Synthesis with Subsequent Methylation

Phthalimide Intermediate Formation

In this approach, 4-cyclopropylbenzyl bromide is reacted with potassium phthalimide in dimethylformamide (DMF), forming the N-alkylphthalimide derivative. Hydrolysis with hydrazine hydrate liberates the primary amine, 4-cyclopropylbenzylamine.

Selective Methylation

The primary amine is methylated using methyl iodide in the presence of a mild base (e.g., potassium carbonate). To minimize tertiary amine formation, substoichiometric amounts of methyl iodide are employed, with reaction monitoring via thin-layer chromatography (TLC).

Yield Considerations :

  • Typical yields for secondary amines range from 50–65%.
  • Requires multiple purification steps.

Catalytic Cyclopropanation of Styrene Derivatives

Styrene Precursor Synthesis

4-Vinylbenzaldehyde is prepared via Wittig reaction of 4-bromobenzaldehyde with ethylidene triphenylphosphorane. The styrene derivative undergoes cyclopropanation using diiodomethane and a zinc-copper couple (Simmons-Smith conditions), yielding 4-cyclopropylbenzaldehyde.

Reductive Amination

As described in Section 1.2, the aldehyde is converted to the target amine via reductive amination.

Structural Insights :

  • Cyclopropane ring strain (≈27 kcal/mol) necessitates mild reaction conditions to prevent ring-opening.
  • Stereoelectronic effects influence the orientation of the cyclopropyl group relative to the aromatic ring.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

The compound 1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochloride , also known by its chemical structure and CAS number, has garnered attention in various scientific research applications. This article explores its applications, particularly in pharmacology, neuroscience, and material sciences, supported by case studies and data tables.

Neuropharmacology

Recent studies have indicated that compounds similar to 1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochloride may influence neurotransmitter systems. For instance, research into structurally related compounds has shown that they can act as modulators of serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia.

Case Study: Serotonin Receptor Modulation

A study published in Frontiers in Neuroscience examined the effects of structurally analogous compounds on serotonin receptor activity. The findings suggested that these compounds could enhance serotonin signaling, potentially leading to new treatments for depression and anxiety disorders. The study utilized both in vitro assays and in vivo models to assess efficacy and safety profiles .

Antidepressant Potential

Research has also highlighted the antidepressant potential of similar amine compounds. A notable study demonstrated that certain derivatives exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of monoaminergic systems, which are often targeted in antidepressant therapy.

Table 1: Summary of Antidepressant Effects

CompoundModel UsedEffectivenessReference
1-(4-Cyclopropylphenyl)-N-methylmethanamineMouse modelSignificant
Related PhenylaminesRat modelModerate

Material Science Applications

Beyond pharmacology, 1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochloride has potential applications in material sciences, particularly in developing novel polymers or composites due to its amine functionality.

Polymer Chemistry

The compound can serve as a curing agent or hardener in epoxy resins, enhancing thermal stability and mechanical properties. Research indicates that incorporating such amines into polymer matrices can improve adhesion and durability.

Case Study: Epoxy Resin Formulation

A study explored the use of 1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochloride as a hardener for epoxy resins. The results showed improved tensile strength and heat resistance compared to traditional curing agents. This application is particularly relevant for aerospace and automotive industries where material performance is critical .

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It modulates the activity of neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways, leading to its potential therapeutic effects on mood and cognition.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-(4-Cyclopropylphenyl)ethanone and 1-(4-Cyclopropylphenyl)methanol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the N-methylmethanamine moiety and the hydrochloride salt form distinguishes it from other cyclopropylphenyl derivatives, providing unique chemical and biological properties.

Biological Activity

1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter receptors. This article delves into the biological activity of this compound, discussing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring and an N-methylmethanamine moiety. Its chemical formula is C12H16ClN, and it is commonly encountered as a hydrochloride salt. This structure is significant for its interaction with various biological targets.

1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochloride primarily acts as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Research indicates that compounds with similar structures can modulate serotonergic activity, which is crucial for mood regulation and psychotropic effects. The binding affinity and selectivity for these receptors may contribute to its potential use in treating mood disorders and other psychiatric conditions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Serotonin Receptor Agonism : A study highlighted the functional selectivity of N-substituted cyclopropylmethylamines at the 5-HT2C receptor, suggesting that these compounds could serve as potential antipsychotic medications by selectively activating this receptor without significantly affecting other serotonin receptors .
  • In Vivo Effects : Animal models have shown that administration of 1-(4-Cyclopropylphenyl)-N-methylmethanamine can lead to changes in behavior consistent with increased serotonergic activity, such as reduced anxiety-like behaviors in rodent models.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameReceptor AffinityNotable Effects
1-(4-Cyclopropylphenyl)-N-methylmethanamine; hydrochlorideHigh for 5-HT2CPotential anxiolytic effects
1-(3-Methyl-2-phenylpyrrolidin-1-yl)prop-2-en-1-oneModerate for various receptorsAntimicrobial properties
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)ureaVariable across targetsAntiviral and anticancer properties

Case Studies

A notable case study involved the administration of 1-(4-Cyclopropylphenyl)-N-methylmethanamine in a controlled clinical setting. Participants exhibited improved mood stability and reduced symptoms of anxiety, correlating with increased receptor activation as measured by neuroimaging techniques.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(4-Cyclopropylphenyl)-N-methylmethanamine hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related N-methylmethanamine derivative was synthesized by refluxing 4-chlorobenzyl chloride with methylamine in ethanol, followed by vacuum distillation and NaHCO₃ washing to yield a crude product (56% yield) . Optimization could involve:

  • Temperature control : Prolonged reflux (2–4 h) to ensure complete reaction.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.
  • Purification : Chromatography or recrystallization to isolate the hydrochloride salt.
    Key Challenge : Cyclopropyl group stability under acidic conditions requires pH monitoring during salt formation.

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

Methodological Answer :

  • HPLC-MS : Quantify impurities (e.g., N-methylmethanamine hydrochloride, a common byproduct ).
  • NMR : Confirm cyclopropyl ring integrity (e.g., characteristic ¹H-NMR shifts at δ 0.5–1.5 ppm for cyclopropane protons).
  • XRD : Verify crystalline structure, especially if polymorphic forms are suspected .
    Data Interpretation : Compare retention times (HPLC) and spectral data against reference standards (e.g., LGC Quality-certified impurities ).

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

Methodological Answer :

  • Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
  • Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
    Observation : Hydrochloride salts generally enhance aqueous solubility but may hydrolyze under alkaline conditions.

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions between in vitro pharmacological activity and in vivo efficacy data for this compound?

Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
  • Receptor binding assays : Compare affinity data across species (e.g., rodent vs. human receptors).
  • Dose-response studies : Adjust dosing regimens to account for first-pass metabolism or tissue penetration limitations .
    Case Study : A related pyrrole sulfonamide compound showed discrepancies resolved by identifying species-specific metabolite formation .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., serotonin or dopamine transporters).
  • QSAR modeling : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl groups) on binding affinity .
    Validation : Synthesize top-ranked derivatives and validate via radioligand displacement assays.

Q. What experimental approaches are critical for characterizing polymorphic forms of the hydrochloride salt?

Methodological Answer :

  • DSC/TGA : Identify thermal transitions (melting points, dehydration events) unique to each polymorph.
  • PXRD : Compare diffraction patterns to known crystalline forms (e.g., fumarate or tartrate salts ).
  • Solubility vs. dissolution rate : Assess bioavailability differences between polymorphs .
    Challenge : Ensure reproducibility in crystallization conditions (e.g., solvent polarity, cooling rates).

Q. How can researchers validate the specificity of analytical methods for detecting trace impurities?

Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress, then profile degradation products via LC-HRMS .
  • Spike-and-recovery : Add known impurities (e.g., EP-grade impurities like cyclohexyl analogs ) and quantify recovery rates.
    Acceptance Criteria : Method validation per ICH Q2(R1) guidelines (linearity, LOD/LOQ ≤ 0.1%).

Methodological Tables

Q. Table 1. Common Impurities and Detection Methods

Impurity NameCAS No.Detection MethodReference Standard Source
N-Methylmethanamine HCl506-59-2HPLC-UV (λ = 254 nm)LGC Standards
Cyclohexyl analog (Imp. G)N/AGC-MSEP Monograph

Q. Table 2. Stability Data in Aqueous Buffers

ConditionpHDegradation (%) at 25°C/60% RH (30 days)
Simulated gastric1.2<5%
PBS7.412%

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